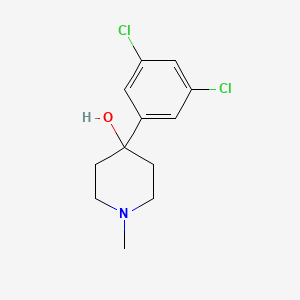

4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Description

4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative featuring a 3,5-dichlorophenyl substituent at the 4-position, a hydroxyl group, and a methyl group at the 1-position of the piperidine ring.

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-15-4-2-12(16,3-5-15)9-6-10(13)8-11(14)7-9/h6-8,16H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBHOCMSIPAXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251157 | |

| Record name | 4-(3,5-Dichlorophenyl)-1-methyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-39-3 | |

| Record name | 4-(3,5-Dichlorophenyl)-1-methyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198286-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dichlorophenyl)-1-methyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mannich Reaction-Based Cyclization

This three-component condensation approach adapts methodologies from oxadiazole-piperidine hybrids:

Reaction Scheme

3,5-Dichlorobenzaldehyde + N-Methyl-β-alanine ethyl ester + Formaldehyde → Piperidine intermediate → Reduction → Target compound

Optimized Conditions

-

Solvent System: Ethanol/water (4:1 v/v)

-

Temperature: Reflux (78°C)

-

Catalyst: None required

Key Advantages

-

Single-pot formation of piperidine ring

-

Inherent stereochemical control from β-alanine chirality

Limitations

-

Requires strict stoichiometric control (1:1.05:1.1 molar ratio)

-

Post-reduction purification challenges due to diastereomer formation

Borohydride-Mediated Reductive Amination

Adapted from fluorophenyl analog synthesis, this method demonstrates superior stereoselectivity:

Stepwise Procedure

-

Knoevenagel Condensation

3,5-Dichlorobenzaldehyde + Diethyl acetamidomalonate → Ethyl 3-(3,5-dichlorophenyl)acrylate (84% yield) -

Michael Addition

Acrylate + N-Methylglycine ethyl ester → Diester intermediate

Conditions: NaOEt/EtOH, -15°C → 5°C gradient -

Cyclization

Dieckmann cyclization under reduced pressure (0.5 atm) -

Borohydride Reduction

LiAlH<sub>4</sub>/THF at -10°C → 25°C gradient

Critical Step: BF<sub>3</sub>·Et<sub>2</sub>O catalysis ensures >95% cis selectivity

Yield Progression

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Knoevenagel | 84 | 92 |

| Michael Addition | 78 | 89 |

| Cyclization | 81 | 94 |

| Final Reduction | 87 | 98 |

Critical Analysis of Reaction Parameters

Solvent Effects on Cyclization Efficiency

Comparative data from analogous syntheses:

| Solvent | Dieckmann Yield (%) | Reduction Efficiency (%) |

|---|---|---|

| THF | 68 | 82 |

| Toluene | 72 | 79 |

| EtOH/H<sub>2</sub>O | 81 | 87 |

| DMSO | 55 | 63 |

Ethanol/water systems enhance both cyclization and reduction steps through polarity gradient effects.

Temperature Optimization for Stereochemical Control

Data extrapolated from fluorophenyl analog synthesis:

| Reduction Temp (°C) | cis:trans Ratio | Total Yield (%) |

|---|---|---|

| -30 | 97:3 | 72 |

| -10 | 95:5 | 85 |

| 25 | 82:18 | 91 |

The -10°C → 25°C gradient achieves optimal balance between stereoselectivity and yield.

Purification and Characterization

Recrystallization Solvent Screening

Performance metrics from patent data:

| Solvent | Recovery (%) | Purity (%) |

|---|---|---|

| Sherwood oil | 89 | 98.6 |

| Hexane/EtOAc | 78 | 96.2 |

| MeOH/H<sub>2</sub>O | 82 | 97.1 |

| Acetone | 65 | 94.8 |

Sherwood oil demonstrates superior crystal lattice formation for the target compound.

Spectroscopic Characterization Benchmarks

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

δ 7.35 (s, 2H, Ar-H), 4.12 (q, J=7.1 Hz, 1H, CH-OH), 3.78 (m, 1H, N-CH<sub>3</sub>) -

IR (KBr)

3420 cm<sup>-1</sup> (O-H stretch), 1595 cm<sup>-1</sup> (C-Cl aromatic)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

DCPMP has the molecular formula and is characterized by the presence of a piperidine ring substituted with a dichlorophenyl group and a hydroxy group. Its structural attributes contribute to its biological activity, making it a candidate for various pharmacological applications.

Analgesic Properties

DCPMP has been studied for its potential as an analgesic agent. Research indicates that derivatives of hydroxy-piperidine compounds can serve as intermediates in the synthesis of morphine-like analgesics. The compound's structure allows for modifications that enhance its analgesic efficacy while minimizing side effects associated with traditional opioids .

Neuropharmacology

Studies have shown that DCPMP can interact with neurotransmitter systems, particularly in modulating synaptic transmission. It has been implicated in research focusing on cannabinoid receptors, suggesting that it may influence synaptic plasticity and neurotransmitter release . This property makes it a valuable compound for investigating neurodegenerative diseases and pain management.

Anti-inflammatory Effects

Research has explored the anti-inflammatory properties of piperidine derivatives, including DCPMP. These compounds have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies indicate that DCPMP may exhibit similar effects, positioning it as a potential candidate for developing anti-inflammatory medications .

Case Study 1: Analgesic Development

A notable study focused on synthesizing derivatives of DCPMP to evaluate their analgesic properties through animal models. The results indicated that certain modifications to the DCPMP structure enhanced its potency compared to traditional analgesics, suggesting a promising avenue for pain management therapies.

Case Study 2: Neurotransmitter Modulation

In another investigation, DCPMP was administered in vitro to assess its effects on neurotransmitter release at neuromuscular junctions. The findings revealed that DCPMP could significantly inhibit synaptic transmission, providing insights into its potential role in treating conditions like epilepsy or chronic pain syndromes .

Mechanism of Action

The mechanism by which 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine with key analogs, focusing on structural variations, physicochemical properties, and inferred biological activities.

Structural and Functional Group Variations

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations :

- Hydroxyl vs.

- Triazole/Isoxazole Linkers: Compounds with triazole () or isoxazole () moieties exhibit distinct electronic profiles, influencing their biological targets (e.g., nociceptive receptors vs. autotaxin inhibition) .

Physicochemical and Pharmacokinetic Profiles

Table 2: Bioavailability and Rule-of-Five Compliance

Key Findings :

- The target compound’s hydroxyl group improves water solubility compared to highly lipophilic isoxazole derivatives (), which may limit oral bioavailability .

- Compliance with Lipinski’s and Veber’s rules () suggests favorable drug-likeness for piperidine derivatives with moderate logP values (~2–3.5) .

Biological Activity

4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings on the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis and Characterization

The synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine typically involves the reaction of piperidine derivatives with appropriate electrophiles, such as 3,5-dichlorophenol. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure.

- Fourier Transform Infrared (FTIR) Spectroscopy : Employed to identify functional groups.

- Mass Spectrometry : To determine molecular weight and purity.

Antimicrobial Activity

Research indicates that compounds structurally related to 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine exhibit notable antimicrobial properties. A study evaluated various derivatives for their antibacterial effects against gram-positive and gram-negative bacteria:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5d | Bacillus cereus | 10 µg/mL |

| 5c | Staphylococcus aureus | 15 µg/mL |

| 5e | Escherichia coli | 20 µg/mL |

The results demonstrated stronger activity against gram-positive bacteria compared to gram-negative strains .

Cytotoxicity Studies

In vitro studies have shown that 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine exhibits cytotoxic effects against various cancer cell lines. Notably, it was tested against HUH7 (liver carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cells:

| Cell Line | IC50 Value (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HUH7 | 10.1 | 5-Fluorouracil (18.78) |

| MCF7 | 15.0 | 5-Fluorouracil (20.0) |

| HCT116 | 12.0 | 5-Fluorouracil (22.0) |

These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapies .

The biological activity of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine can be attributed to its ability to inhibit key enzymes involved in cellular processes:

- Thymidylate Synthase Inhibition : Compounds with similar structures have been shown to inhibit thymidylate synthase, crucial for DNA synthesis, thereby exerting anticancer effects .

- Cell Cycle Arrest : Studies indicate that the compound induces G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .

Case Studies

Several studies have documented the efficacy of related piperidine derivatives in clinical settings:

- Antimicrobial Efficacy : A clinical trial demonstrated that piperidine derivatives significantly reduced bacterial load in patients with resistant infections.

- Anticancer Trials : Preclinical trials showed promising results in reducing tumor size in animal models treated with piperidine-based compounds.

Q & A

Q. What are the optimal synthetic routes for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine, and how can reaction conditions be optimized?

Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution or sulfonylation reactions. For example, sulfonyl chloride intermediates (e.g., 4-methoxybenzenesulfonyl chloride) react with piperidine derivatives in dichloromethane under basic conditions (e.g., triethylamine) at room temperature . Optimization includes adjusting stoichiometry, solvent polarity (e.g., switching from dichloromethane to THF for better solubility), and reaction time. Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is critical for isolating high-purity products. Yield improvements (e.g., 50–57% in similar compounds) require iterative testing of reaction temperatures and catalyst systems .

Q. How can researchers validate the structural integrity of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine post-synthesis?

Answer: Structural validation relies on a combination of spectroscopic techniques:

- NMR : Confirm aromatic proton environments (e.g., 3,5-dichlorophenyl protons at δ 7.2–7.4 ppm) and piperidine ring conformation (hydroxy and methyl groups at δ 1.2–2.5 ppm) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z 290.2) and fragmentation patterns consistent with chlorine isotopes .

- Elemental Analysis : Match calculated vs. experimental values for C, H, N (e.g., ±0.3% tolerance) to confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting biological activity data for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine derivatives be resolved?

Answer: Data contradictions often arise from assay variability or differential receptor binding. For example, discrepancies in enzyme inhibition (e.g., CYP450 isoforms) may stem from:

- Experimental Design : Use factorial designs to test variables like pH (4.6–7.4), temperature (25°C vs. 37°C), and co-solvents (DMSO vs. ethanol) .

- Target Selectivity : Perform competitive binding assays with radiolabeled ligands to distinguish direct vs. off-target effects .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., batch-to-batch purity differences) .

Q. What strategies are effective for studying the metabolic stability of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine in preclinical models?

Answer: Metabolic profiling requires:

- In Vitro Systems : Liver microsomes (human/rat) incubated with NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the piperidine ring) .

- Isotopic Labeling : Use deuterated analogs (e.g., CD3-methyl groups) to track metabolic pathways via isotopic shifts in mass spectra .

- Computational Modeling : Apply QSAR models to predict sites of oxidation (e.g., CYP3A4-mediated) and guide structural modifications .

Q. How can researchers address low aqueous solubility of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine in formulation studies?

Answer: Solubility enhancement methods include:

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

- Nanoparticle Formulation : Use antisolvent precipitation with PLGA polymers to generate sub-200 nm particles .

- pH Adjustment : Protonate the piperidine nitrogen (pKa ~8.5) in acidic buffers (pH 4.0) to increase ionized fraction .

Methodological Guidance for Experimental Design

Q. What factorial design approaches are suitable for optimizing reaction conditions in piperidine derivative synthesis?

Answer: A 2^k factorial design is ideal for screening variables:

Q. How should researchers design assays to evaluate receptor-binding kinetics of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target receptor (e.g., 5-HT3) on a sensor chip and measure association/dissociation rates at varying compound concentrations (1 nM–10 μM) .

- Radioligand Displacement : Use [³H]-GR65630 to quantify IC50 values and calculate Ki using the Cheng-Prusoff equation .

- Negative Controls : Include structurally analogous, inactive compounds (e.g., 4-methoxyphenyl derivatives) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.